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Compound of Interest

Compound Name:
7-Methoxy-1,2,3,4-

tetrahydroquinoline

Cat. No.: B183376 Get Quote

Disclaimer: Direct experimental data on the biological activity, detailed experimental protocols,

and specific signaling pathways for 7-Methoxy-1,2,3,4-tetrahydroquinoline are limited in

publicly available scientific literature. Therefore, this guide provides a comprehensive overview

based on the established chemical properties of the compound and draws parallels from

research on structurally related tetrahydroquinoline and 7-methoxy-tetrahydroisoquinoline

derivatives. The experimental protocols and biological data presented herein are representative

of this broader class of compounds and should be adapted and validated for 7-Methoxy-
1,2,3,4-tetrahydroquinoline.

Introduction
7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the

tetrahydroquinoline class. The tetrahydroquinoline scaffold is a common motif in medicinal

chemistry and is found in a variety of biologically active compounds.[1] The presence of a

methoxy group at the 7th position can significantly influence the molecule's physicochemical

properties and its interactions with biological targets. This guide aims to provide researchers,

scientists, and drug development professionals with a thorough understanding of its chemical

characteristics, potential synthetic routes, and plausible biological activities based on related

structures.

Chemical and Physical Properties
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The fundamental properties of 7-Methoxy-1,2,3,4-tetrahydroquinoline are summarized

below. This information is crucial for its handling, characterization, and use in experimental

settings.

Property Value Source

IUPAC Name
7-methoxy-1,2,3,4-

tetrahydroquinoline
PubChem

Molecular Formula C10H13NO PubChem

Molecular Weight 163.22 g/mol PubChem

CAS Number 19500-61-9 PubChem

Appearance
Not specified (likely an oil or

solid)
-

Boiling Point Not specified -

Melting Point Not specified -

Solubility Not specified -

logP 2.3 PubChem

Synthesis of Tetrahydroquinoline Derivatives
While a specific, detailed experimental protocol for the synthesis of 7-Methoxy-1,2,3,4-
tetrahydroquinoline is not readily available, general methods for the synthesis of

tetrahydroquinolines are well-established. A common approach involves the cyclization of an

appropriate aniline derivative.

General Experimental Protocol: Reductive Cyclization of
a Nitro-precursor
This protocol describes a generalized method for the synthesis of a 7-methoxy-substituted

tetrahydroquinoline, which would require adaptation and optimization for the specific target

compound.
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Reaction Scheme:

3-Methoxyaniline Intermediate_1
Acylation

Intermediate_2
Nitration

Intermediate_3
Reduction (e.g., H2, Pd/C)

7-Methoxy-1,2,3,4-tetrahydroquinoline
Intramolecular Cyclization

Click to download full resolution via product page

A generalized synthetic pathway.

Materials:

3-Methoxyaniline

Acylating agent (e.g., acetic anhydride)

Nitrating agent (e.g., nitric acid, sulfuric acid)

Reducing agent (e.g., Palladium on carbon, hydrogen gas)

Appropriate solvents (e.g., ethanol, ethyl acetate)

Acid or base for pH adjustment

Procedure:

Acylation: Protect the amino group of 3-methoxyaniline by reacting it with an acylating agent.

Nitration: Introduce a nitro group onto the aromatic ring. The position of nitration will be

directed by the existing substituents.

Reduction: Simultaneously reduce the nitro group to an amine and the carbonyl of the

protecting group to a methylene group using a suitable reducing agent like catalytic

hydrogenation.

Cyclization: The newly formed amino group will undergo intramolecular cyclization to form

the tetrahydroquinoline ring.
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Purification: The final product is purified using techniques such as column chromatography

or distillation.

Note: The specific reagents, reaction conditions (temperature, pressure, reaction time), and

purification methods need to be determined empirically for the synthesis of 7-Methoxy-1,2,3,4-
tetrahydroquinoline.

Biological Activities of Tetrahydroquinoline
Derivatives
Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of biological

activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following table

summarizes some of the reported activities for various tetrahydroquinoline derivatives, which

may provide insights into the potential therapeutic applications of 7-Methoxy-1,2,3,4-
tetrahydroquinoline.

Compound/Derivati
ve Class

Biological Activity
Quantitative Data
(IC50/EC50)

Reference

Tetrahydroquinoline

derivatives with

pyrazole and

hydrazide moieties

Anticancer (human

lung cancer cell line

A549)

IC50 = 0.69 µM (for

the most active

compound)

[2]

Morpholine-

substituted

tetrahydroquinoline

derivatives

Anticancer (A549,

MCF-7, MDA-MB-231

cell lines)

IC50 = 0.033 µM (for

compound 10e

against A549)

[3]

Tetrahydroquinoline

derivatives targeting

GPER

Antiproliferative

(breast cancer cell

lines MCF-7 and

MDA-MB-231)

IC50 = 50 µM and 25

µM respectively (for

compound 2)

[1][4]

Tetrahydroquinolinone

derivatives

Anticancer (colon and

lung cancer cell lines)
Not specified [5]
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Potential Signaling Pathway Involvement
Given the reported anticancer activities of many tetrahydroquinoline derivatives, a plausible

mechanism of action could involve the modulation of key signaling pathways implicated in

cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5]
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A potential signaling pathway modulated by tetrahydroquinoline derivatives.
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This diagram illustrates a hypothetical mechanism where a tetrahydroquinoline derivative could

inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival

that is often dysregulated in cancer.

Conclusion
7-Methoxy-1,2,3,4-tetrahydroquinoline represents a molecule of interest within the broader

class of biologically active tetrahydroquinolines. While specific experimental data for this

compound is scarce, the available information on related structures suggests potential for

further investigation, particularly in the context of anticancer drug discovery. Future research

should focus on developing efficient and specific synthetic routes for 7-Methoxy-1,2,3,4-
tetrahydroquinoline and conducting comprehensive biological evaluations to elucidate its

specific activities and mechanisms of action. The methodologies and insights provided in this

guide, drawn from studies on analogous compounds, offer a foundational framework for such

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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